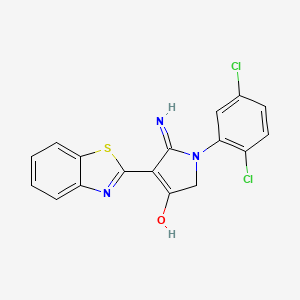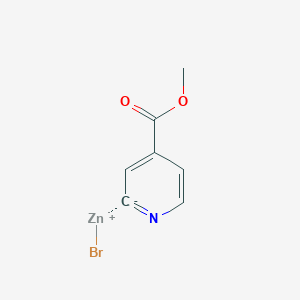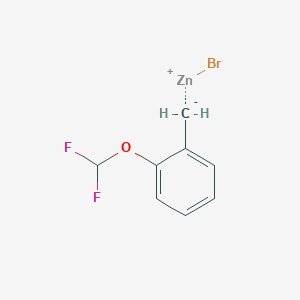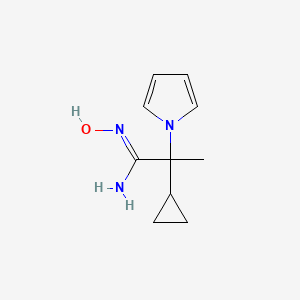
Methylammoniumrhodanid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylammonium thiocyanate is a chemical compound with the molecular formula CH₃NH₃SCN. It is a pseudo-halide additive commonly used in the preparation of perovskite optoelectronic systems. This compound plays a crucial role in controlling the crystallization of perovskite films, which are essential for high-performance perovskite solar cells .
Méthodes De Préparation
Methylammonium thiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of methylamine with thiocyanic acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve the use of high-purity reagents and solvents to achieve consistent results .
Analyse Des Réactions Chimiques
Methylammonium thiocyanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Methylammonium thiocyanate can participate in substitution reactions, where the thiocyanate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
Methylammonium thiocyanate has a wide range of scientific research applications, including:
Medicine: There is ongoing research into its potential medical applications, although specific uses have not yet been established.
Mécanisme D'action
The mechanism by which methylammonium thiocyanate exerts its effects involves its role as a nucleation center in the crystallization of perovskite films. When introduced into a lead iodide precursor solution, it assists in the heterogeneous nucleation of perovskite crystals. This leads to improved crystallization and optoelectronic properties of the resulting perovskite films. The molecular targets and pathways involved include the interaction of methylammonium thiocyanate with lead iodide and other components of the perovskite precursor solution .
Comparaison Avec Des Composés Similaires
Methylammonium thiocyanate can be compared with other similar compounds, such as:
Methylammonium lead iodide: This compound also plays a crucial role in the preparation of perovskite solar cells but has different crystallization properties and optoelectronic characteristics.
Methylammonium acetate: Another additive used in perovskite solar cells, which affects the crystallization process differently compared to methylammonium thiocyanate.
Methylammonium chloride: Similar to methylammonium thiocyanate, it is used to control the crystallization of perovskite films but has distinct chemical properties.
Methylammonium thiocyanate is unique in its ability to effectively control the crystallization of perovskite films, leading to high-performance solar cells with improved stability and efficiency .
Propriétés
Formule moléculaire |
C2H6N2S |
|---|---|
Poids moléculaire |
90.15 g/mol |
Nom IUPAC |
methylazanium;thiocyanate |
InChI |
InChI=1S/CHNS.CH5N/c2-1-3;1-2/h3H;2H2,1H3 |
Clé InChI |
ZVCMGZSMACGTPA-UHFFFAOYSA-N |
SMILES canonique |
C[NH3+].C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



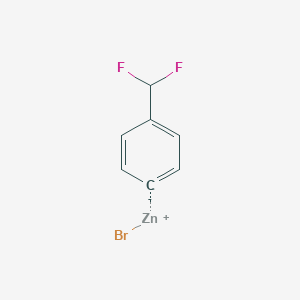
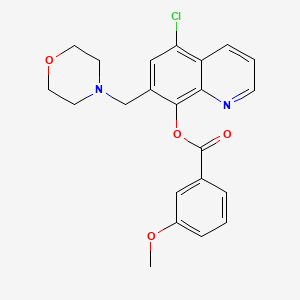
![2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)
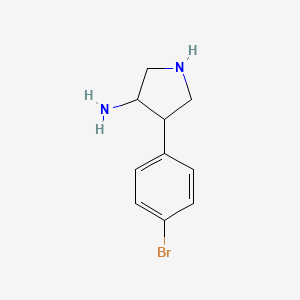

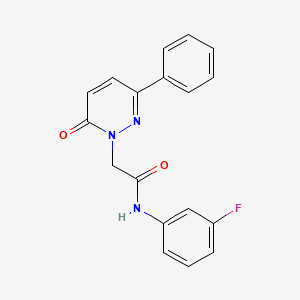
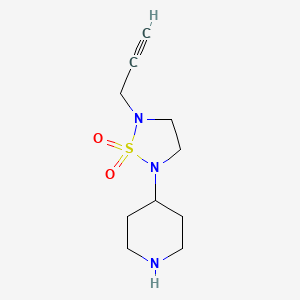
![5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
